Muscarinic Acetylcholine Receptor Affinity: 65-fold Reduction in Ki Compared to Benzyl Analog
In a head-to-head in vitro radioligand binding assay using rat brain tissue, 1-(4-nitrobenzyl)piperidine (as part of a 4-piperidinyl benzilate derivative) exhibited a Ki value of 13.0 nM for muscarinic acetylcholine receptors. In contrast, the unsubstituted benzyl analog demonstrated a Ki of 0.2 nM. This represents a 65-fold decrease in binding affinity directly attributable to the presence of the para-nitro group on the benzyl moiety [1].
| Evidence Dimension | Muscarinic acetylcholine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 13.0 nM |
| Comparator Or Baseline | Benzyl analog: Ki = 0.2 nM |
| Quantified Difference | 65-fold lower affinity for the nitrobenzyl derivative |
| Conditions | In vitro radioligand binding assay using [3H]quinuclidinyl benzilate ([3H]QNB) in rat brain homogenates |
Why This Matters
This large difference in receptor binding affinity demonstrates that the 4-nitro substituent profoundly alters biological activity; researchers targeting muscarinic pathways must use the specific nitrobenzyl derivative rather than assuming class equivalence.
- [1] Tejani-Butt, S. M., & Luthin, G. R. (1990). N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors. Life Sciences, 47(10), 841-848. Data as compiled in INIS Record 22015936. View Source
